
4-Chloro-2-fluorostyrene
Cat. No. B3280230
Key on ui cas rn:
711017-44-6
M. Wt: 156.58 g/mol
InChI Key: NOSDMMUXZFNUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09302988B2
Procedure details


A solution of KOt-Bu (19.5 g, 174 mmol) in dry THF (300 mL) was cooled with an ice/water bath. Portionwise addition of MePPh3Br (62.2 g, 174 mmol) resulted in a suspension, which was stirred for 5 min at 0° C. and for 1 h at 15° C. Subsequently, the temperature was lowered to 0° C. and a solution of 4-chloro-2-fluorobenzaldehyde (25.1 g, 158 mmol) in dry THF (100 mL) was added dropwise. The temperature was raised to room temperature slowly. The reaction mixture was stirred at room temperature for 20 h. Addition of brine (100 mL) resulted in a clear two phase system and a white solid. The combination of layers was decanted from the solid. The layers were separated, the aqueous layer was combined with the solid residue and Et2O (200 mL). The combination of layers was decanted from the solid. The layers were separated, the combination of organic layers was dried (Na2SO4) and concentrated at a controlled vacuum of 100 mbar. The residual oil was combined with pentane (300 mL) and Na2SO4. The suspension was triturated. Filtration and pentane washing provided a filtrate, which was concentrated at a controlled vacuum of 100 mbar to arrive at 26.76 g (97%, 90% purity) of impure title compound as a yellow oil.




Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[K+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([F:16])[CH:9]=1>C1COCC1.[Cl-].[Na+].O>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:1])=[C:10]([F:16])[CH:9]=1 |f:0.1,4.5.6|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
25.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
brine
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5 min at 0° C. and for 1 h at 15° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Portionwise addition of MePPh3Br (62.2 g, 174 mmol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a suspension, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was lowered to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was raised to room temperature slowly
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a clear two phase system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combination of layers was decanted from the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combination of layers was decanted from the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combination of organic layers was dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at a controlled vacuum of 100 mbar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The suspension was triturated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and pentane washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided a filtrate, which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated at a controlled vacuum of 100 mbar
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
